N-(2-((2-((2-Aminoethyl)amino)ethyl)amino)ethyl)octadeca-9,12-dienamide monoacetate
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Overview
Description
N-(2-((2-((2-Aminoethyl)amino)ethyl)amino)ethyl)octadeca-9,12-dienamide monoacetate is a complex organic compound with the molecular formula C26H52N4O3. This compound is characterized by its long aliphatic chain and multiple amine groups, making it a versatile molecule in various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-((2-((2-Aminoethyl)amino)ethyl)amino)ethyl)octadeca-9,12-dienamide monoacetate typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of octadeca-9,12-dienoic acid and N-(2-aminoethyl)ethylenediamine.
Amidation Reaction: The octadeca-9,12-dienoic acid is reacted with N-(2-aminoethyl)ethylenediamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the amide bond.
Acetylation: The resulting amide is then acetylated using acetic anhydride to form the monoacetate.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle the bulk quantities of starting materials.
Optimized Reaction Conditions: Employing optimized reaction conditions such as temperature control, solvent selection, and reaction time to maximize yield and purity.
Purification: Implementing purification techniques like recrystallization or chromatography to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
N-(2-((2-((2-Aminoethyl)amino)ethyl)amino)ethyl)octadeca-9,12-dienamide monoacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to convert the amide groups to amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted amides depending on the nucleophile used.
Scientific Research Applications
N-(2-((2-((2-Aminoethyl)amino)ethyl)amino)ethyl)octadeca-9,12-dienamide monoacetate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of cell membrane interactions due to its amphiphilic nature.
Medicine: Investigated for its potential as a drug delivery agent owing to its ability to form stable complexes with various drugs.
Industry: Utilized in the formulation of surfactants and emulsifiers in the cosmetic and pharmaceutical industries.
Mechanism of Action
The mechanism of action of N-(2-((2-((2-Aminoethyl)amino)ethyl)amino)ethyl)octadeca-9,12-dienamide monoacetate involves its interaction with biological membranes. The compound’s amphiphilic nature allows it to integrate into lipid bilayers, potentially altering membrane fluidity and permeability. This can affect various cellular processes, including signal transduction and transport mechanisms.
Comparison with Similar Compounds
Similar Compounds
N-(2-((2-((2-Aminoethyl)amino)ethyl)amino)ethyl)dodecanamide: Similar structure but with a shorter aliphatic chain.
N-(2-((2-((2-Aminoethyl)amino)ethyl)amino)ethyl)hexadecanamide: Similar structure with a different aliphatic chain length.
Uniqueness
N-(2-((2-((2-Aminoethyl)amino)ethyl)amino)ethyl)octadeca-9,12-dienamide monoacetate is unique due to its specific aliphatic chain length and the presence of multiple amine groups, which confer distinct physicochemical properties and biological activities.
Properties
CAS No. |
93942-11-1 |
---|---|
Molecular Formula |
C24H48N4O.C2H4O2 C26H52N4O3 |
Molecular Weight |
468.7 g/mol |
IUPAC Name |
acetic acid;(9E,12E)-N-[2-[2-(2-aminoethylamino)ethylamino]ethyl]octadeca-9,12-dienamide |
InChI |
InChI=1S/C24H48N4O.C2H4O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-24(29)28-23-22-27-21-20-26-19-18-25;1-2(3)4/h6-7,9-10,26-27H,2-5,8,11-23,25H2,1H3,(H,28,29);1H3,(H,3,4)/b7-6+,10-9+; |
InChI Key |
LUEUPNTVGDTBLL-JRYFSKGNSA-N |
Isomeric SMILES |
CCCCC/C=C/C/C=C/CCCCCCCC(=O)NCCNCCNCCN.CC(=O)O |
Canonical SMILES |
CCCCCC=CCC=CCCCCCCCC(=O)NCCNCCNCCN.CC(=O)O |
Origin of Product |
United States |
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